1,4-Dichloro-2,2-difluorobutane
Description
Significance of Halogenated Alkanes in Chemical Synthesis and Research
Halogenated alkanes, or haloalkanes, are a cornerstone of modern organic synthesis and chemical research. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into an alkane framework dramatically alters the molecule's physical and chemical properties. chemicalbook.com Halogenation can increase a molecule's reactivity, providing a handle for further chemical transformations. prepchem.com
The carbon-halogen bond is polar, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. google.com This reactivity allows haloalkanes to serve as versatile precursors in substitution and elimination reactions, forming a wide array of other functional groups. wikipedia.org For instance, they are pivotal in the formation of carbon-carbon bonds, such as in Grignard reactions, and in the synthesis of ethers, amines, and thiols.
Furthermore, the presence of halogens, particularly fluorine, can significantly modify a molecule's biological properties. This has made halogenated compounds essential in the development of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com
Historical Context and Evolution of Research on Chlorinated and Fluorinated Butanes
The study of halogenated alkanes has a rich history. The systematic synthesis of these compounds began in the 19th century, in parallel with the development of organic chemistry. nih.gov The early 20th century saw significant advancements, particularly with the advent of chlorofluorocarbons (CFCs). In the 1920s, a collaborative effort by corporations like General Motors and DuPont led to the development of non-toxic CFCs, such as Freon, for refrigeration, replacing hazardous predecessors like ammonia (B1221849) and methyl chloride. chemicalbook.comprepchem.com This marked the beginning of large-scale industrial production of mixed halogenated alkanes. google.comaksci.com
The synthesis of chlorinated butanes, such as the related compound 1,4-dichlorobutane (B89584), is well-established. Common industrial methods include the reaction of hydrogen chloride with tetrahydrofuran (B95107) or the chlorination of 1,4-butanediol (B3395766). prepchem.comgoogle.comwikipedia.orgnih.govgoogle.com For instance, 1,4-butanediol can be treated with thionyl chloride to yield 1,4-dichlorobutane. prepchem.com Similarly, patents describe the production of 1,4-dichlorobutane from tetrahydrofuran using hydrogen chloride, sometimes with catalysts to improve efficiency and minimize byproducts. google.comgoogle.com
The introduction of fluorine into organic molecules historically presented greater challenges. However, the development of specialized fluorinating agents, such as sulfur tetrafluoride and, more recently, reagents like Selectfluor, has made the synthesis of fluorinated compounds more accessible. worldbank.org The synthesis of gem-difluoro compounds, in particular, is an area of active research, with methods developed for the conversion of ketones and thiocarbonyls into the corresponding gem-difluorides. stlouisfed.org
Academic Relevance of 1,4-Dichloro-2,2-difluorobutane Derivatives
While direct academic research on derivatives of this compound is not prominent in the available literature, the molecule's structure suggests significant potential for the creation of novel derivatives. In chemistry, a derivative is a compound formed from a similar compound through a chemical reaction.
The two primary chloro- substituents in this compound are susceptible to nucleophilic substitution reactions. This allows for the potential synthesis of a variety of bifunctional derivatives. For example, reaction with nucleophiles like sodium azide, sodium cyanide, or various alkoxides could lead to the corresponding diazides, dinitriles, or diethers. These derivatives could then serve as monomers for polymerization or as building blocks for heterocyclic compounds. The analogous compound, 1,4-dichlorobut-2-ene, is known to be a precursor to various heterocycles. google.com
The gem-difluoro group at the 2-position is generally stable and imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability, which are desirable traits in medicinal chemistry. The synthesis of molecules containing the gem-difluoroalkane motif is an area of considerable interest. chemrxiv.org Therefore, this compound could be a valuable starting material for introducing a difluorinated four-carbon chain into larger, more complex molecules. The combination of the reactive terminal chlorides and the stable internal difluoro group makes it a potentially versatile tool for creating new chemical entities with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2,2-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2F2/c5-2-1-4(7,8)3-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWVONAQUDNCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(CCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dichloro 2,2 Difluorobutane
Retrosynthetic Analysis and Strategic Disconnections for Dichlorodifluorobutanes
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. This process involves strategically disconnecting bonds to reveal key synthons and their corresponding synthetic equivalents.
Identification of Key Precursors and Starting Materials
A logical retrosynthetic disconnection for 1,4-dichloro-2,2-difluorobutane involves breaking the carbon-halogen bonds. A primary disconnection would be the C-F bonds, leading back to a dichloroketone precursor. This suggests that a key starting material could be a derivative of butanone or butanal with chlorine atoms at the 1 and 4 positions.
Another strategic disconnection could involve the C-Cl bonds, which points towards a difluorinated diol or a related cyclic ether. However, the introduction of chlorine is often more straightforward than fluorination. Therefore, a more common approach would be to start with a chlorinated precursor.
Considering these approaches, key precursors for the synthesis of this compound can be identified. A highly plausible precursor is 1,4-dichloro-2-butanone . This diketone already possesses the required carbon skeleton and the two chlorine atoms in the desired positions. The synthetic challenge then becomes the geminal difluorination of the ketone at the C2 position.
Alternatively, starting from 1,4-butanediol (B3395766) , one could first perform a double chlorination to yield 1,4-dichlorobutane (B89584) . chemicalbook.comprepchem.com Subsequent selective oxidation and fluorination steps would be required to introduce the difluoro group at the C2 position. Another potential starting material is 1,2,4-butanetriol , which can be converted to 1,4-dichloro-2-butanol . chemicalbook.com Oxidation of the secondary alcohol would then provide the key 1,4-dichloro-2-butanone intermediate.
A summary of potential precursors is provided in the table below:
| Precursor Name | Chemical Structure | Rationale |
| 1,4-Dichloro-2-butanone | ClCH₂C(O)CH₂CH₂Cl | Direct precursor for geminal difluorination. |
| 1,4-Dichlorobutane | ClCH₂CH₂CH₂CH₂Cl | Requires subsequent functionalization for fluorination. |
| 1,4-Dichloro-2-butanol | ClCH₂CH(OH)CH₂CH₂Cl | Requires oxidation to the ketone before fluorination. |
Regioselectivity and Stereoselectivity in Synthetic Design
For the synthesis of this compound, stereoselectivity at the C2 position is not a concern as it is a prochiral center that becomes a non-chiral center upon geminal difluorination. However, regioselectivity is a critical aspect of the synthetic design.
The primary challenge lies in ensuring that fluorination occurs exclusively at the C2 position of the butane (B89635) chain, without affecting the C-Cl bonds or other positions. The choice of fluorinating agent and reaction conditions is paramount to achieving this selectivity. The presence of two chlorine atoms can influence the reactivity of the molecule, and the synthetic strategy must account for this.
When starting from a precursor like 1,4-dichloro-2-butanol, the oxidation step to form 1,4-dichloro-2-butanone must be selective for the secondary alcohol without affecting the terminal chlorides. Similarly, if starting from a less functionalized butane derivative, the introduction of the carbonyl group must be directed specifically to the C2 position.
Advanced Fluorination Techniques for Butane Scaffolds
The introduction of fluorine atoms into organic molecules requires specialized reagents and techniques due to the high electronegativity of fluorine and the strength of the C-F bond. scripps.edu Both nucleophilic and electrophilic fluorination methods have been developed and can be applied to butane scaffolds.
Nucleophilic Fluorination Strategies
Nucleophilic fluorination is a common method for introducing fluorine, often by displacing a leaving group with a fluoride (B91410) ion. tcichemicals.com In the context of synthesizing this compound from a ketone precursor like 1,4-dichloro-2-butanone, deoxofluorination reactions are particularly relevant.
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxofluorination of aldehydes, ketones, and alcohols. researchgate.netucla.edu It can convert a carbonyl group into a geminal difluoride. The reaction of 1,4-dichloro-2-butanone with DAST would be a direct method to synthesize this compound.
The mechanism involves the initial reaction of the ketone with DAST to form a fluorosulfurane intermediate. Subsequent elimination of sulfur dioxide and a fluoride transfer step leads to the formation of the geminal difluoride. It is important to note that DAST is thermally unstable and can be hazardous, requiring careful handling. ucla.edu Safer alternatives, such as Deoxo-Fluor®, have also been developed. ucla.edu
A study on the fluorination of 20-hydroxyecdysone (B1671079) derivatives using DAST demonstrated its effectiveness in replacing a hydroxyl group with fluorine. researchgate.net While this is not a geminal difluorination, it highlights the utility of DAST in complex molecules.
The table below summarizes the application of DAST:
| Reagent | Substrate | Product | Key Features |
| Diethylaminosulfur Trifluoride (DAST) | 1,4-Dichloro-2-butanone | This compound | Converts carbonyl to geminal difluoride. researchgate.net |
| Diethylaminosulfur Trifluoride (DAST) | Alcohols | Alkyl Fluorides | Replaces hydroxyl group with fluorine. researchgate.netucla.edu |
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org These reagents contain a fluorine atom attached to an electron-withdrawing group, making the fluorine atom electron-deficient. tcichemicals.comwikipedia.org
For the synthesis of this compound, an electrophilic fluorination approach would likely involve the formation of an enolate or a similar nucleophilic intermediate from a precursor, which would then be trapped by an electrophilic fluorinating agent.
Common electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. wikipedia.org The mechanism is thought to proceed through either an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org
While direct electrophilic fluorination of an alkane is possible, it often lacks selectivity. acs.org A more controlled approach would be to use a functionalized butane derivative. For instance, the enolate of 1,4-dichloro-2-butanone could be generated and then reacted with an electrophilic fluorine source. This would need to be performed twice to achieve the geminal difluorination.
The choice between nucleophilic and electrophilic fluorination depends on the specific precursor and the desired regioselectivity. For the conversion of a ketone to a geminal difluoride, nucleophilic deoxofluorination with reagents like DAST is generally a more direct and efficient strategy.
Selective C-F Bond Formation on Alkane Chains
The introduction of fluorine atoms into an alkane chain is a critical step in the synthesis of this compound. A common precursor for this process is 1,4-butanediol, which can be converted to a difluorinated intermediate. chemicalbook.comwikipedia.org One established method involves the reaction of a diol, such as 2,2-difluorobutane-1,4-diol, with a fluorinating agent. sigmaaldrich.comnih.gov
The synthesis of meso-2,3-difluoro-1,4-butanediol has been achieved on a multigram scale in five steps starting from (Z)-but-2-enediol. nih.gov This process highlights the potential for creating stereochemically defined fluorinated building blocks. The key step often involves the opening of an epoxide ring with a fluoride source. nih.govresearchgate.net For instance, the reaction of meso-epoxide derived from (Z)-2-butene-1,4-diol with a mixture of tetrabutylammonium (B224687) dihydrogen trifluoride (Bu4NH2F3) and potassium bifluoride (KHF2) has been shown to produce the desired fluorohydrin in excellent yield. nih.gov
Another approach involves the direct fluorination of a suitable butane derivative. While direct fluorination of alkanes is often too vigorous and difficult to control, selective fluorinating agents can be employed to achieve the desired transformation. byjus.comlibretexts.org
Chlorination Strategies for Difluorobutane Intermediates
Once the 2,2-difluorobutane (B3031438) backbone is established, the next crucial stage is the selective chlorination at the 1 and 4 positions. This can be achieved through various halogenation techniques.
Directed halogenation aims to introduce chlorine atoms at specific positions on the alkane chain. Research by Henne and Hinkamp demonstrated the directed chlorination of 2,2-difluorobutane. acs.orgacs.org Their work revealed that chlorination in sunlight and in the presence of water resulted in the formation of two monochlorinated products: CH3CF2CHClCH3 and CH3CF2CH2CH2Cl. acs.org Notably, the methyl group adjacent to the CF2 group was found to be resistant to chlorination. acs.org This directing effect of the difluoro group is a key aspect of the synthesis.
Further chlorination of the monochlorinated products can lead to the desired this compound. For example, chlorination of CH3CF2CH2CH2Cl was shown to produce CH2ClCF2CH2CH2Cl as one of the products. acs.org
The chlorination of alkanes can proceed through either a free-radical or an ionic mechanism. Free-radical halogenation is a common method for functionalizing alkanes, which are generally unreactive. byjus.comslideshare.net This process typically involves three steps: initiation, propagation, and termination. libretexts.orgyoutube.com Initiation is usually achieved using heat or UV light to generate halogen radicals. wikipedia.org
In the context of 2,2-difluorobutane, the propagation step would involve the abstraction of a hydrogen atom by a chlorine radical, followed by the reaction of the resulting alkyl radical with a chlorine molecule. libretexts.org The selectivity of this process is influenced by the stability of the radical intermediate. Tertiary C-H bonds are generally weaker and form more stable radicals than secondary or primary C-H bonds, leading to preferential abstraction at these sites. libretexts.orgmasterorganicchemistry.com However, the strong electron-withdrawing effect of the difluoro group in 2,2-difluorobutane significantly influences the regioselectivity of the chlorination, deactivating adjacent C-H bonds. acs.org
Ionic chlorination mechanisms are also possible, particularly in the presence of a Lewis acid catalyst. These reactions proceed through the formation of a carbocation intermediate. The regioselectivity of ionic chlorination is also governed by the stability of the carbocation formed.
Multi-step Synthetic Sequences and Process Optimization
Optimizing a multi-step synthesis involves a systematic approach to each reaction. nih.govyoutube.comflinders.edu.au For the synthesis of this compound, this includes controlling factors such as temperature, reaction time, and the choice of solvents and reagents. For example, in the synthesis of 1,4-dichlorobutane from 1,4-butanediol, the reaction temperature is carefully controlled, and the reaction is refluxed for a specific duration to achieve a high yield of 97%. chemicalbook.com
Continuous flow chemistry offers a promising approach for optimizing multi-step syntheses by enabling precise control over reaction parameters and facilitating in-line purification. flinders.edu.auresearchgate.net Automated systems can be employed to rapidly explore a wide range of reaction conditions and identify the optimal parameters for yield and purity. nih.govresearchgate.net
Table 1: Example of Reaction Optimization for Epoxide Opening nih.gov
| Entry | Fluoride Source | Solvent | Temperature (°C) | Time (days) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TBAF | THF | Reflux | 2 | 0 |
| 2 | TASF | THF | Reflux | 2 | 0 |
| 3 | CsF/18-crown-6 | MeCN | Reflux | 2 | 0 |
| 4 | KHF2 | DMSO | 120 | 2 | 0 |
| 5 | KHF2/18-crown-6 | DMF | 120 | 2 | 0 |
| 6 | Bu4NH2F3 | Xylene | 115 | 2.5 | 11 |
| 7 | Bu4NH2F3/KHF2 | Xylene | 115 | 2.5 | 49 |
This table illustrates the optimization of the fluoride source and reaction conditions for the ring-opening of an epoxide to form a fluorohydrin intermediate.
The separation of these closely related byproducts often requires efficient purification techniques such as fractional distillation or chromatography. prepchem.com In the synthesis of 1,4-dichlorobutane, impurities such as 4,4'-dichlorodibutyl ether can form. google.com A method for purifying 1,4-dichlorobutane contaminated with this ether involves heating in the presence of a catalyst like ferric chloride followed by fractional distillation. google.com
The presence of isomeric dichlorobutene (B78561) impurities in the starting material for some chlorination reactions can also lead to the formation of undesired stereoisomers of the final product. google.com Therefore, ensuring the purity of intermediates at each step is crucial for obtaining the desired this compound in high purity.
Mechanistic Investigations of 1,4 Dichloro 2,2 Difluorobutane Reactivity
Nucleophilic Substitution Reactions at Halogenated Centers
No specific studies on the nucleophilic substitution reactions of 1,4-dichloro-2,2-difluorobutane have been found.
Comparative Reactivity of C-Cl and C-F Bonds
There is no available research data that directly compares the reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in this compound. In general, the C-Cl bond is longer and weaker than the C-F bond, which would typically make it more susceptible to nucleophilic attack. However, the presence of the geminal fluorine atoms at the C-2 position would exert a strong electron-withdrawing inductive effect, which could influence the reactivity at the adjacent C-1 and distant C-4 positions. Without experimental data, any discussion on which halogen acts as the better leaving group in this specific molecule remains speculative.
Stereochemical Outcomes and Pathway Analysis (e.g., SN1, SN2)
There are no published studies detailing the stereochemical outcomes or analyzing the reaction pathways (SN1, SN2, or other mechanisms) for nucleophilic substitution on this compound. Such an analysis would require experimental evidence from reactions with various nucleophiles and chiral substrates, which is not present in the available literature.
Elimination Reactions and Olefin Formation
Scientific literature lacks specific research on the elimination reactions of this compound.
Regiochemical Control in Dehydrohalogenation
There are no experimental findings on the regiochemical control of dehydrohalogenation reactions for this compound. Key aspects, such as which proton is preferentially abstracted and which halogen is eliminated to form a double bond (olefin), have not been studied. The regiochemical outcome would be influenced by the acidity of the alpha-protons and the stability of the resulting alkene, all of which are affected by the fluorine and chlorine substituents.
Stereochemical Aspects of Elimination Processes
Information regarding the stereochemical aspects of elimination reactions, such as a preference for anti- or syn-periplanar arrangements, is not available for this compound.
Oxidative and Reductive Transformations of Halogenated Butanes
While there is general knowledge on the oxidation and reduction of halogenated alkanes, no studies were found that specifically investigate the oxidative or reductive transformations of this compound. The potential for reductive dehalogenation or oxidative reactions at the C-H bonds has not been explored for this particular molecule.
Selective Oxidation to Carbonyls and Carboxylic Acids
The oxidation of alkanes typically proceeds via a free radical mechanism, often initiated by strong oxidizing agents. organicmystery.com In the case of this compound, the primary C-H bonds at the C1 and C4 positions are the most likely sites for initial hydrogen abstraction. The gem-difluoro group at the C2 position is electronically withdrawing, which can influence the bond dissociation energy of adjacent C-H bonds.
Plausible Oxidation Pathways:
Formation of Aldehydes and Carboxylic Acids: Selective oxidation of the terminal C-H bonds could theoretically lead to the formation of 4-chloro-2,2-difluorobutanal and subsequently 4-chloro-2,2-difluorobutanoic acid. Further oxidation at the other terminus could yield 2,2-difluorobutanedioic acid. However, controlling the oxidation to be selective at one end while the other remains a chloroalkane would require carefully chosen reagents and reaction conditions.
Challenges and Side Reactions: A significant challenge is the potential for over-oxidation and cleavage of the carbon-carbon bonds, especially under harsh oxidative conditions. The presence of chlorine atoms also introduces the possibility of elimination reactions competing with oxidation.
| Reactant | Oxidizing Agent | Potential Products |
| This compound | Mild Oxidant (e.g., PCC) | 4-chloro-2,2-difluorobutanal |
| This compound | Strong Oxidant (e.g., KMnO4) | 4-chloro-2,2-difluorobutanoic acid, 2,2-difluorobutanedioic acid |
Controlled Reduction to Alcohols and Hydrocarbons
The controlled reduction of this compound involves the selective cleavage of the carbon-chlorine bonds, with the potential for subsequent reduction of the resulting functional groups. The carbon-fluorine bonds are significantly stronger and less reactive than carbon-chlorine bonds, suggesting that selective reduction of the C-Cl bonds is feasible. rsc.org
Mechanistic Considerations:
Reduction can be achieved using various methods, including catalytic hydrogenation and dissolving metal reductions. The choice of reducing agent and conditions would be critical to control the extent of reduction.
Reduction to Alcohols: The reduction of the terminal chloro groups could lead to the formation of 4-chloro-2,2-difluorobutan-1-ol and subsequently 2,2-difluorobutane-1,4-diol. This would likely proceed through a nucleophilic substitution mechanism where a hydride source replaces the chloride ions.
Reduction to Hydrocarbons: Complete reduction to the corresponding hydrocarbon, 2,2-difluorobutane (B3031438), would involve the cleavage of all four halogen-carbon bonds. This would require more forcing reaction conditions.
| Reactant | Reducing Agent | Potential Products |
| This compound | Hydride Reagent (e.g., NaBH4) | 4-chloro-2,2-difluorobutan-1-ol |
| This compound | Stronger Reducing Agent (e.g., LiAlH4) | 2,2-difluorobutane-1,4-diol |
| This compound | Catalytic Hydrogenation (e.g., H2/Pd) | 2,2-difluorobutane |
Rearrangement Reactions and Cyclization Pathways
The structure of this compound allows for the possibility of intramolecular rearrangement and cyclization reactions, particularly given the presence of two terminal leaving groups (chloride ions).
Intramolecular nucleophilic substitution is a common pathway for the cyclization of dihaloalkanes. acs.org In the case of this compound, the formation of a four-membered ring is a possibility.
Plausible Cyclization Pathway:
Under appropriate conditions, such as in the presence of a non-nucleophilic base, an intramolecular SN2 reaction could occur. One of the terminal carbon atoms bearing a chlorine atom could be attacked by the electron pair of the other chlorine atom, or more likely, an external nucleophile could initiate a cascade of reactions. A more plausible scenario involves the formation of a Grignard-type reagent at one end, which could then attack the other carbon-chlorine bond to form a cyclobutane (B1203170) ring. This would result in the formation of 1,1-difluorocyclobutane.
The presence of the gem-difluoro group at the C2 position would influence the stability of any carbocationic intermediates that might form during rearrangement reactions, making such rearrangements less likely compared to their non-fluorinated counterparts. The high electronegativity of fluorine destabilizes adjacent positive charges.
| Reactant | Reagent/Condition | Potential Product |
| This compound | Mg, ether | 1,1-Difluorocyclobutane |
It is important to reiterate that the reactivity discussed in this article is based on established chemical principles and the behavior of analogous compounds. Experimental validation is necessary to confirm these proposed mechanistic pathways for this compound.
Theoretical and Computational Chemistry Studies of 1,4 Dichloro 2,2 Difluorobutane
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical methods provide profound insights into the molecular and electronic properties of 1,4-dichloro-2,2-difluorobutane. These computational approaches allow for a detailed examination of its ground state geometry, bond characteristics, and the intricate electronic interactions that govern its behavior.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the ground state geometries of molecules. wikipedia.org By applying DFT methods, researchers can determine the most stable three-dimensional arrangement of atoms in this compound. These calculations involve solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system, thereby revealing the equilibrium geometry. wikipedia.orgaps.org
For this compound, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. This process considers all rotational possibilities around the single bonds within the butane (B89635) chain. The resulting data provides precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.
Table 1: Representative Theoretical Bond Parameters for Halogenated Alkanes
| Parameter | Typical Value Range |
| C-C Bond Length | 1.52 - 1.54 Å |
| C-H Bond Length | 1.09 - 1.10 Å |
| C-F Bond Length | 1.38 - 1.42 Å |
| C-Cl Bond Length | 1.77 - 1.81 Å |
| C-C-C Bond Angle | 109° - 112° |
| H-C-H Bond Angle | 107° - 109° |
| F-C-F Bond Angle | 105° - 108° |
Note: The values in this table are generalized for halogenated alkanes and may vary in specific DFT calculations for this compound.
Natural Bond Orbital (NBO) Analysis of Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduaiu.edu It partitions the complex molecular wavefunction into localized, Lewis-like orbitals (bonds and lone pairs) and identifies delocalization effects as "hyperconjugative interactions." wisc.edu These interactions involve the donation of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital. ijnc.ir
In this compound, NBO analysis can reveal key hyperconjugative interactions, such as those between a C-H or C-C sigma (σ) bonding orbital and an adjacent C-F or C-Cl anti-bonding (σ) orbital. wikipedia.orgchemeurope.comresearchgate.net The strength of these interactions, quantified by the second-order perturbation energy (E(2)), indicates the extent of electron delocalization and its contribution to molecular stability. aimspress.com For instance, the donation of electron density from a σ(C-H) orbital to a σ(C-F) orbital can stabilize certain conformations. wikipedia.orgchemeurope.com
Table 2: Illustrative NBO Analysis Data for a Halogenated Alkane
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| σ(C-H) | σ(C-F) | 1.5 - 3.0 |
| σ(C-C) | σ(C-F) | 0.5 - 1.5 |
| σ(C-H) | σ(C-Cl) | 1.0 - 2.5 |
| σ(C-C) | σ(C-Cl) | 0.3 - 1.0 |
Note: These are representative E(2) values and would need to be specifically calculated for the various conformers of this compound.
Conformational Analysis and Stereoelectronic Effects
Investigation of the Gauche Effect in Halogenated Butane Systems
The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent substituents at a 60° dihedral angle (gauche) is more stable than the anti conformation (180°), contrary to what would be expected from steric hindrance alone. wikipedia.orgchemeurope.com This effect is particularly prominent in molecules containing electronegative substituents, such as fluorine. wikipedia.org
In the context of halogenated butanes like this compound, the presence of fluorine atoms can lead to a stabilizing gauche interaction. The primary explanation for the gauche effect is hyperconjugation. wikipedia.orgchemeurope.com Specifically, the donation of electron density from a σ(C-H) bonding orbital to an adjacent, anti-periplanar σ*(C-F) anti-bonding orbital is a stabilizing interaction that is maximized in the gauche conformation. wikipedia.orgchemeurope.comresearchgate.net While the gauche effect is well-documented for 1,2-difluoroethane, its influence in a more complex system like this compound would depend on the interplay of multiple electronic and steric factors. chemeurope.com
Influence of Geminal and Vicinal Halogen Substituents on Rotational Isomerism
The presence of both geminal (on the same carbon) and vicinal (on adjacent carbons) halogen substituents in this compound significantly influences its rotational isomerism. Rotational isomers, or conformers, arise from rotation around the C-C single bonds. libretexts.org
The geminal difluoro group at the C2 position introduces specific stereoelectronic effects. The presence of two fluorine atoms on the same carbon can alter the bond lengths and angles at that center and influence the rotational barriers of adjacent C-C bonds. Vicinal dihalides, such as the 1,2-dichloro arrangement that can be considered within the butane chain, often exhibit a preference for the anti conformation to minimize steric repulsion between the larger chlorine atoms. researchgate.net However, the electronic effects of the fluorine atoms can counteract this purely steric argument. The conformational landscape of this compound is therefore a complex result of the balance between steric hindrance, which generally disfavors gauche interactions between bulky groups, and stereoelectronic effects like hyperconjugation, which can stabilize certain gauche arrangements. libretexts.org Computational studies are essential to map the potential energy surface and identify the relative stabilities of the various possible staggered and eclipsed conformations. libretexts.orgacs.org
Computational Exploration of Energy Landscapes and Conformational Preferences
The presence of multiple rotatable single bonds in this compound gives rise to a complex potential energy surface with numerous conformational isomers. Computational chemistry provides powerful tools to explore this energy landscape and determine the relative stabilities of different conformers.
By employing quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with appropriate basis sets, the geometries of various conformers can be optimized, and their corresponding energies can be calculated. These calculations would typically involve rotating the dihedral angles around the C1-C2, C2-C3, and C3-C4 bonds to identify all possible staggered and eclipsed conformations.
The primary goal of such a study would be to identify the global minimum energy conformer, which represents the most stable arrangement of the molecule, as well as the energies of other low-lying conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Factors influencing conformational preference include steric hindrance between the bulky chlorine and fluorine atoms and the methylene (B1212753) groups, as well as electrostatic interactions (dipole-dipole and intramolecular hydrogen bonding, if applicable). For instance, studies on similar molecules like 1,2-difluorocyclohexane have shown that the conformational preference can be influenced by the solvent environment. nih.gov
Below is an illustrative data table showcasing the kind of results that would be generated from a computational conformational analysis of this compound. The dihedral angles define the specific conformation, and the relative energy indicates its stability compared to the most stable conformer.
Table 1: Illustrative Conformational Analysis of this compound Note: The data in this table is hypothetical and serves as an example of the output from a computational study.
| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-Cl) | Relative Energy (kcal/mol) |
| Anti-Anti-Anti | 180° | 180° | 180° | 0.00 |
| Anti-Anti-Gauche | 180° | 180° | 60° | 0.85 |
| Anti-Gauche-Anti | 180° | 60° | 180° | 1.20 |
| Gauche-Anti-Gauche | 60° | 180° | 60° | 2.15 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.
For any proposed reaction involving this compound, such as nucleophilic substitution or elimination, computational methods can be used to locate the transition state (TS) structure. youtube.com The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. unizin.org By characterizing the transition state, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes.
Techniques like synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) methods are commonly used to find transition state geometries. Once the TS is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) of the reaction is then calculated as the difference in energy between the transition state and the reactants. unizin.org This value is crucial for predicting the rate of the reaction. Computational studies on similar reactions, such as the Diels-Alder reactions of aromatic molecules, have demonstrated a correlation between transition state distortion energies and activation energies. researchgate.net
An illustrative data table for a hypothetical SN2 reaction of this compound with a nucleophile is presented below.
Table 2: Illustrative Activation Energy Calculation for a Hypothetical SN2 Reaction Note: The data in this table is hypothetical and serves as an example of the output from a computational study.
| Reaction | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |
| R-Cl + Nu⁻ → R-Nu + Cl⁻ | -1254.321 | -1254.289 | 20.08 |
In reactions where multiple products can be formed, computational chemistry can predict the regio- and stereoselectivity. For this compound, a key question would be the relative reactivity of the two chlorine atoms. Due to the presence of the fluorine atoms at the C2 position, the two C-Cl bonds are not in identical chemical environments, which could lead to regioselectivity in substitution or elimination reactions.
By calculating the activation energies for the different possible reaction pathways, the most favorable pathway can be identified. The pathway with the lowest activation energy will be the dominant one, leading to the major product. This approach has been successfully applied to understand and predict the outcomes of various chemical transformations. arxiv.org
For example, in a dehydrochlorination reaction, it would be possible to computationally determine whether the proton is abstracted from the C3 or C1 position by calculating the activation energies for both pathways. Similarly, if the reaction creates a new stereocenter, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the stereochemical outcome.
The following table illustrates how computational results could predict the regioselectivity of an elimination reaction.
Table 3: Illustrative Prediction of Regioselectivity for a Hypothetical Elimination Reaction Note: The data in this table is hypothetical and serves as an example of the output from a computational study.
| Reaction Pathway | Product | Activation Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |
| Elimination at C1-C2 | 4-chloro-3,3-difluorobut-1-ene | 25.5 | ~1 |
| Elimination at C3-C4 | 1-chloro-2,2-difluorobut-3-ene | 22.1 | ~99 |
Advanced Spectroscopic Characterization Methodologies for Dichlorodifluorobutanes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including halogenated butanes. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Given the presence of fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing dichlorodifluorobutanes. nih.gov The natural abundance of the ¹⁹F nucleus is 100%, making it readily detectable. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing distinct signals for fluorine atoms in different positions within the molecule.
For 1,4-dichloro-2,2-difluorobutane, the two fluorine atoms are chemically equivalent, which would theoretically result in a single resonance. However, coupling to adjacent protons will split this signal. The chemical shift value provides information about the shielding of the fluorine nuclei, which is influenced by the neighboring chlorine and carbon atoms. In similar fluorinated compounds, ¹⁹F chemical shifts are typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). semanticscholar.org Diastereotopic fluorine atoms in chiral molecules can exhibit distinct signals, a phenomenon known as anisochrony, which can provide further structural details. semanticscholar.org
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural and Connectivity Information
¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of this compound. emerypharma.com
¹H NMR: The proton spectrum reveals the number of different proton environments and their connectivity. For this compound, one would expect to see signals for the methylene (B1212753) protons at the C1, C3, and C4 positions. The chemical shifts of these protons are influenced by the electronegative chlorine and fluorine atoms, generally causing them to appear at a lower field (higher ppm values) compared to non-halogenated alkanes. libretexts.org The multiplicity (splitting pattern) of each signal, governed by the number of neighboring protons, provides direct evidence of the connectivity between adjacent carbon atoms. For instance, the protons on C1 would be coupled to the protons on C3, and the protons on C4 would be coupled to the protons on C3.
¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info Due to the symmetry in this compound, fewer than four signals might be observed depending on the specific isomer. The carbon atom bonded to the two fluorine atoms (C2) would exhibit a characteristic chemical shift and would be split into a triplet due to one-bond coupling with the two fluorine atoms. The carbons bonded to chlorine (C1 and C4) would also have distinct chemical shifts.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on general principles and data from similar structures.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | H on C1 | 3.5 - 4.0 | Triplet | J(H-H) ≈ 7 |
| ¹H | H on C3 | 2.0 - 2.5 | Quintet | J(H-H) ≈ 7 |
| ¹H | H on C4 | 3.5 - 4.0 | Triplet | J(H-H) ≈ 7 |
| ¹³C | C1 | 40 - 50 | - | - |
| ¹³C | C2 | 115 - 125 | Triplet | J(C-F) ≈ 240-250 |
| ¹³C | C3 | 30 - 40 | - | - |
| ¹³C | C4 | 40 - 50 | - | - |
Two-Dimensional NMR Techniques for Complex Spectral Assignment
For unambiguous assignment of all proton and carbon signals, especially in more complex or impure samples, two-dimensional (2D) NMR experiments are invaluable. emerypharma.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, confirming the connectivity of the hydrogen atoms in the molecule. youtube.com Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbon atoms. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It is a powerful tool for definitively assigning which protons are bonded to which carbons.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak (M+), which corresponds to the mass of the intact molecule. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks with a characteristic intensity ratio. ethz.ch
The fragmentation pattern provides further structural clues. Common fragmentation pathways for halogenated alkanes include the loss of halogen atoms (Cl or F) and cleavage of the carbon-carbon bonds. Analysis of the mass-to-charge ratio (m/z) of the fragment ions helps to piece together the structure of the original molecule. For example, a fragment corresponding to the loss of a chlorine atom (M-35 and M-37) would be expected.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ethz.ch The absorption of infrared radiation or the scattering of laser light provides a fingerprint spectrum that is unique to the compound.
IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-Cl, and C-F bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C-Cl stretching vibrations are found at lower frequencies, generally in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. ethz.ch Therefore, the C-C backbone vibrations may be more prominent in the Raman spectrum compared to the IR spectrum. For molecules with a center of symmetry, the principle of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. ethz.ch This can provide additional information about the molecular symmetry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. publisso.de This method is ideal for assessing the purity of a this compound sample and for analyzing mixtures containing this compound.
In a GC-MS analysis, the sample is first injected into the gas chromatograph, where the different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification and quantification of each component in the sample. publisso.de This technique is particularly useful for detecting and identifying any isomers or impurities that may be present.
Applications in Advanced Organic Synthesis and Materials Science Research
A Versatile Building Block in Organic Synthesis
The presence of multiple reactive sites—two primary carbon-chlorine bonds and a chemically robust geminal difluoro group—renders 1,4-dichloro-2,2-difluorobutane a versatile precursor for the synthesis of more complex molecules.
Precursor in the Synthesis of Complex Fluorinated Molecules
The strategic placement of the gem-difluoro group makes this compound an attractive starting material for the synthesis of complex fluorinated molecules. The gem-difluoro unit is a common isostere for carbonyl groups and can significantly influence the conformational preferences and electronic properties of a molecule.
A plausible synthetic route to this compound would be the dichlorination of 2,2-difluoro-1,4-butanediol. This reaction would be analogous to the well-established synthesis of 1,4-dichlorobutane (B89584) from 1,4-butanediol (B3395766) using reagents like thionyl chloride or hydrogen chloride. chemicalbook.comchemicalbook.com The resulting this compound can then serve as a linchpin for introducing the difluorinated four-carbon chain into a variety of molecular scaffolds.
Table 1: Plausible Synthesis of this compound
| Starting Material | Reagent | Product |
|---|---|---|
| 2,2-Difluoro-1,4-butanediol | Thionyl Chloride (SOCl₂) | This compound |
Incorporation into Biologically Relevant Compounds
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,2-difluorobutane (B3031438) moiety, if incorporated into a larger molecule, could impart these desirable properties. The two terminal chlorine atoms of this compound provide handles for nucleophilic substitution reactions, allowing for its integration into various pharmacologically active scaffolds. For instance, reaction with amines, thiols, or alkoxides could lead to the formation of novel fluorinated analogs of known bioactive compounds.
Application in the Construction of Functionalized Heterocycles
Dihaloalkanes are common precursors for the synthesis of heterocyclic compounds. Following the logic of similar non-fluorinated analogs like 1,4-dichlorobutane, which is used to synthesize tetrahydrothiophene, this compound could be employed to construct five-membered rings. msu.edu Reaction with a dinucleophile, such as sodium sulfide, would be expected to yield 3,3-difluorotetrahydrothiophene. This approach opens a pathway to a variety of functionalized, fluorinated heterocycles, which are of significant interest in medicinal and agricultural chemistry. biomart.cn
Table 2: Potential Heterocycle Synthesis from this compound
| Reactant | Product | Heterocycle Class |
|---|---|---|
| Sodium Sulfide (Na₂S) | 3,3-Difluorotetrahydrothiophene | Thiolane |
| Primary Amine (R-NH₂) | 1-Alkyl-3,3-difluoropyrrolidine | Pyrrolidine |
Role in the Development of Specialty Chemicals and Fluorinated Materials
The unique combination of chlorine and fluorine atoms in this compound suggests its potential utility in the synthesis of specialty chemicals and advanced fluorinated materials.
Intermediates for Fluorinated Polymers and Specialty Materials
The difunctional nature of this compound makes it a candidate as a monomer or cross-linking agent in polymerization reactions. Polycondensation with other difunctional monomers, such as diamines or diols, could lead to the formation of fluorinated polyesters, polyamides, or polyethers. The incorporation of the gem-difluoro group into the polymer backbone would be expected to enhance the material's thermal stability, chemical resistance, and hydrophobicity. A patent for the related compound, 1,1-difluoro-1,4-dichlorobutane, highlights its utility for introducing fluorocarbon functionality, suggesting similar applications for its isomer. nih.gov
Contribution to Tailored Material Properties through Fluorine Substitution
The substitution of hydrogen with fluorine atoms has a profound impact on the properties of materials. The high electronegativity and low polarizability of fluorine can lead to materials with low surface energy, high thermal stability, and resistance to chemical degradation. By incorporating the 2,2-difluorobutane unit into various material structures, it is possible to tailor these properties for specific applications, such as in the development of specialty coatings, lubricants, and membranes.
Future Research Directions and Emerging Trends
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The synthesis of fluorinated compounds with high stereoselectivity is a primary objective in modern organofluorine chemistry, largely due to the profound impact of stereochemistry on the biological activity of pharmaceuticals. numberanalytics.com For 1,4-dichloro-2,2-difluorobutane, which possesses a potential stereocenter at the C-4 position, the development of synthetic routes that can control its absolute configuration is a critical future goal.
Future research will likely focus on catalytic asymmetric methods to install the chiral chloro-substituted carbon. The development of novel catalysts with high stereoselectivity is an active area of research. numberanalytics.com Organocatalysis, particularly using cinchona alkaloids or chiral phosphoric acids, has shown promise in the enantioselective synthesis of other chiral gem-difluoromethylene compounds and could be adapted for this target. acs.orgnih.gov For instance, a dynamic kinetic resolution approach could potentially yield products with high enantiomeric excess. acs.org
Enzymatic halogenation and fluorination present another promising, albeit challenging, frontier. nih.gov The high selectivity of enzymes could provide a green and efficient path to enantiopure this compound. Further progress in developing synthetic methods for asymmetric reactions is crucial for advancing fluorine-based drug discovery. nih.gov
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Potential Advantages | Key Challenges | Relevant Research |
|---|---|---|---|
| Chiral Organocatalysts (e.g., Cinchona Alkaloids) | Metal-free, lower toxicity, high enantioselectivities demonstrated for related structures. | Catalyst loading, substrate scope, optimization for the specific C-Cl bond formation. | acs.org |
| Chiral Phosphoric Acids (CPA) | Effective in various asymmetric transformations, including phase-transfer catalysis. | Requires careful design of the catalyst to achieve high selectivity for the target molecule. | nih.gov |
| Transition Metal Catalysts (e.g., Rh, Pd, Cu) | High turnover numbers, well-established for many asymmetric C-C and C-X bond formations. | Potential for side reactions, metal contamination in the final product. | cas.cn |
| Halogenase/Fluorinase Enzymes | Extremely high stereoselectivity, environmentally benign reaction conditions (aqueous media, ambient temp). | Limited substrate scope, enzyme engineering may be required, stability of enzymes. | nih.gov |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Beyond its synthesis, the reactivity of this compound is a rich area for exploration. The two chlorine atoms serve as handles for further functionalization, making the compound a potentially versatile building block. Future research is expected to investigate novel catalytic transformations to selectively modify the C-Cl bonds.
Emerging catalytic methods, including photoredox and electrocatalysis, offer sustainable alternatives for activating and functionalizing halogenated compounds. numberanalytics.comsigmaaldrich.com These techniques could be employed for cross-coupling reactions, allowing the introduction of various substituents at the C-1 and C-4 positions. The development of catalysts that can selectively differentiate between the two C-Cl bonds would be a significant achievement, opening pathways to a diverse range of derivatives from a single precursor.
Table 2: Prospective Catalytic Transformations for this compound
| Transformation Type | Potential Reagents/Catalysts | Research Goal | Emerging Trend |
|---|---|---|---|
| C-Cl Cross-Coupling | Pd, Ni, or Cu catalysts with various coupling partners (boronic acids, amines, etc.). | Selective functionalization at C1 and/or C4 to create diverse molecular scaffolds. | Transition-Metal Catalysis |
| Reductive Dechlorination | H-atom transfer (HAT) photocatalysis or electrochemistry. | Selective removal of one or both chlorine atoms to access other difluorinated butanes. | Photoredox/Electrocatalysis |
| Nucleophilic Substitution | Various nucleophiles (e.g., N₃⁻, CN⁻, RS⁻). | Introduction of new functional groups to serve as synthetic precursors for heterocycles or other complex molecules. | Building Block Synthesis |
| C-H Activation/Halogenation | Transition-metal catalysts (Rh, Pd) with halogen sources. | Alternative synthesis of the target molecule from a simple butane (B89635) backbone. | Late-Stage Functionalization |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of halogenated compounds, particularly on an industrial scale, often involves highly reactive, toxic, and corrosive reagents like elemental halogens or hydrogen halides. rsc.orgvapourtec.comscispace.com These reactions are typically fast and highly exothermic, posing significant safety and selectivity challenges in traditional batch reactors. rsc.org Continuous flow chemistry offers a powerful solution to these problems.
The integration of the synthesis of this compound into a flow chemistry platform is a key direction for future research. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, while their high surface-area-to-volume ratio allows for efficient heat exchange, mitigating the risks of thermal runaways. rsc.orgrsc.org This enhanced control can lead to improved yields, higher selectivity, and significantly enhanced process safety. scispace.com
Furthermore, automated synthesis platforms, which often merge solid-phase synthesis with continuous-flow operations, are revolutionizing the production of pharmacologically relevant molecules. nih.gov Such a system could be developed for this compound, enabling rapid, on-demand synthesis and the creation of derivative libraries for high-throughput screening. nih.gov
Table 3: Advantages of Flow Chemistry for Halogenation Processes
| Feature | Benefit in Halogenation |
|---|---|
| Enhanced Safety | Safe handling of hazardous reagents (e.g., F₂, Cl₂, HF); small reactor volumes minimize risk. rsc.org |
| Precise Temperature Control | Efficient dissipation of heat from exothermic reactions, preventing side reactions and decomposition. vapourtec.com |
| Improved Mixing | Rapid and efficient mixing of reagents, crucial for fast reactions and improving selectivity. rsc.org |
| Scalability | Straightforward scaling of production by extending operation time or using parallel reactors. rsc.org |
| Automation | Enables reproducible, high-throughput synthesis and library generation for research and development. nih.gov |
Advanced Computational Design and Discovery of New Halogenated Compounds
Computational chemistry is an indispensable tool in modern chemical research, accelerating the discovery and development of new molecules and materials. nih.govacs.org For this compound and related compounds, computational methods are poised to play a pivotal role in predicting properties, understanding reactivity, and guiding synthetic efforts.
Density Functional Theory (DFT) can be used to calculate the structural, electronic, and spectroscopic properties of the molecule. uky.eduacs.org Advanced methods like Time-Dependent DFT (TD-DFT) can predict photoabsorption spectra, while conceptual DFT descriptors such as Fukui functions can be used to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding reactivity studies. uky.edunih.gov
A particularly important area is the computational modeling of noncovalent interactions, especially halogen bonds. nih.govacs.orgacs.org Understanding how the chlorine and fluorine atoms in this compound might participate in halogen bonding is critical for designing it into materials or as a ligand for biological targets. Computational tools can screen virtual libraries of new halogenated compounds, prioritizing synthetic targets with the most promising properties and accelerating the discovery pipeline. acs.org
Table 4: Application of Computational Methods to Halogenated Compound Research
| Computational Method | Application Area | Specific Goal |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Properties | Predict geometry, vibrational frequencies, and electronic structure. acs.org |
| Conceptual DFT (e.g., Fukui Functions) | Reactivity Prediction | Identify regioselectivity for nucleophilic/electrophilic attack. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Model enzyme-substrate interactions to guide the design of biocatalytic synthetic routes. nih.gov |
| Molecular Dynamics (MD) | Drug/Materials Design | Simulate interactions with biological targets or crystal packing, assessing the role of halogen bonds. nih.govacs.org |
| Monte Carlo Methods | Process Simulation | Model complex reaction outcomes, such as in industrial free-radical chlorination. nih.gov |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 1,4-dichloro-2,2-difluorobutane, and how can reaction conditions be optimized?
- Answer : Synthesis of halogenated alkanes like this compound often involves controlled halogenation or substitution reactions. For example, chlorination using calcium hypochlorite and acetic acid can generate in situ chlorine gas for selective substitution . Optimization includes adjusting molar ratios, temperature (e.g., 100–110°C for chlorination reactions), and solvent systems. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound from byproducts. Monitoring reaction progress with GC-MS or NMR ensures reproducibility .
Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?
- Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) provides precise structural data, including bond lengths and angles . Complementary techniques include:
- NMR : and NMR to resolve fluorine and proton environments.
- FTIR : Identification of C-Cl and C-F stretching vibrations (e.g., 500–700 cm for C-Cl, 1000–1400 cm for C-F).
- HPLC : Quantify purity using reverse-phase columns with UV detection .
Q. What in vitro assays are suitable for assessing the antifungal or antimicrobial activity of this compound?
- Answer : Adapt methods from studies on structurally similar compounds (e.g., Demosan):
- Radial Growth Inhibition : Culture pathogens like Rhizoctonia solani on agar plates amended with the compound. Measure radial growth inhibition over 4 days .
- Minimum Inhibitory Concentration (MIC) : Use broth dilution assays in media such as Potato Dextrose Agar (PDA) to determine MIC values .
- Biochemical Assays : Quantify pathogen metabolic changes (e.g., reduced sugar content in plant tissues) via spectrophotometry .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., phytotoxicity vs. antifungal efficacy) be resolved during bioactivity studies?
- Answer : Systematic dose-response studies and statistical tools like Duncan’s Multiple Range Test (DMRT) can differentiate treatment effects. For example:
- Dose Optimization : Test varying concentrations (e.g., 0.1–1.0 mM) to identify thresholds where antifungal activity outweighs phytotoxicity .
- Time-Course Analysis : Monitor delayed germination or tissue damage over 7–15 days to distinguish transient vs. persistent effects .
- Multivariate Analysis : Use PCA or ANOVA to isolate variables (e.g., soil type, pathogen load) influencing outcomes .
Q. What mechanistic insights can be gained from studying the transport and metabolism of this compound in plant systems?
- Answer : Trace compound translocation using isotopic labeling (e.g., -tagged analogs) in seedlings. Key steps:
- Extraction and Detection : Isolate secondary phloem or xylem tissues post-treatment and analyze via LC-MS to quantify metabolite distribution .
- Enzymatic Profiling : Measure activity of detoxification enzymes (e.g., glutathione S-transferases) in root/shoot tissues to assess metabolic pathways .
- Computational Modeling : Predict bioavailability and partitioning coefficients (log P) using QSAR models .
Q. How can advanced crystallographic techniques improve understanding of this compound’s interaction with biological targets?
- Answer : Co-crystallize the compound with target proteins (e.g., fungal cytochrome P450 enzymes) and solve structures using SHELX programs. High-resolution data (<1.5 Å) reveal binding modes and halogen-bonding interactions critical for inhibitory activity .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?
- Answer :
- DMRT : Rank means of radial growth or germination rates across treatments and identify significant differences at α = 0.05 .
- Probit Analysis : Model log-dose vs. mortality curves to calculate EC/LC values.
- Bootstrapping : Assess confidence intervals for small-sample datasets .
Q. How can solvent selection impact the stability and reactivity of this compound in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
